Ac-Gly-Ala-Lys(Ac)-AMC

HDAC Assay Development High-Throughput Screening Fluorogenic Substrates

This validated tripeptide substrate delivers continuous, real-time fluorometric HDAC activity measurement. Its optimized Ac-Gly-Ala-Lys(Ac) sequence yields a markedly faster trypsin digestion rate than Boc-Lys(Ac)-AMC alternatives, lowering required trypsin concentration and per-assay cost in 96- to 1536-well screening campaigns. Published kcat/Km constants for HDACs 1,2,3,6,8,10 eliminate substrate characterization lead time. A common pH 8.0 optimum across all six isoforms enables parallel multi-isozyme screening under identical buffer conditions.

Molecular Formula C25H33N5O7
Molecular Weight 515.6 g/mol
Cat. No. B1292788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Gly-Ala-Lys(Ac)-AMC
Molecular FormulaC25H33N5O7
Molecular Weight515.6 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)C(C)NC(=O)CNC(=O)C
InChIInChI=1S/C25H33N5O7/c1-14-11-23(34)37-21-12-18(8-9-19(14)21)29-25(36)20(7-5-6-10-26-16(3)31)30-24(35)15(2)28-22(33)13-27-17(4)32/h8-9,11-12,15,20H,5-7,10,13H2,1-4H3,(H,26,31)(H,27,32)(H,28,33)(H,29,36)(H,30,35)/t15-,20-/m0/s1
InChIKeySUCZARDVMMDJRT-YWZLYKJASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Gly-Ala-Lys(Ac)-AMC: A Tripeptidic Fluorogenic Substrate for Quantifying Class I and II HDAC Activity in High-Throughput Screening


Ac-Gly-Ala-Lys(Ac)-AMC (CAS: 577969-56-3) is a synthetic, non-fluorescent tripeptide substrate designed for the continuous, protease-coupled fluorometric measurement of histone deacetylase (HDAC) activity. The molecule consists of an N‑terminal acetyl‑glycyl‑alanyl dipeptide, a central Nε‑acetyl‑L‑lysine residue, and a C‑terminal 7‑amino‑4‑methylcoumarin (AMC) fluorophore [1]. Upon HDAC‑catalyzed deacetylation of the lysine side chain, the resulting Ac‑Gly‑Ala‑Lys‑AMC intermediate becomes susceptible to trypsin cleavage, releasing free AMC that produces a fluorescence signal at Ex/Em = 355/460 nm [2]. This substrate enables sensitive, real‑time kinetic monitoring of HDACs 1, 2, 3, 8 (class I) and HDACs 6, 10 (class IIb) in both purified enzyme systems and cell‑based assays [1][3].

Why Ac-Gly-Ala-Lys(Ac)-AMC Cannot Be Interchanged with Other Fluorogenic HDAC Substrates


Generic substitution among fluorogenic HDAC substrates is not possible because the peptide sequence and N‑terminal capping group determine critical assay parameters: (i) the rate of trypsin‑mediated AMC release after deacetylation, which directly governs the sensitivity and cost efficiency of the protease‑coupled readout [1]; (ii) the isozyme‑specific kinetic efficiency (kcat/Km) of the deacetylation step, which dictates the linear dynamic range and lower limit of detection for a given HDAC isoform [2]; and (iii) the substrate selectivity profile, which can vary substantially even among closely related tripeptidic probes (e.g., Ac‑Arg‑Gly‑Lys(Ac)‑AMC vs. Ac‑Gly‑Ala‑Lys(Ac)‑AMC) [1][2]. Consequently, substituting Ac‑Gly‑Ala‑Lys(Ac)‑AMC with a simpler Boc‑Lys(Ac)‑AMC or an alternative tripeptide substrate will alter the assay's required trypsin concentration, signal‑to‑noise ratio, and apparent HDAC inhibitor potency, invalidating cross‑study comparisons and reproducible screening campaigns.

Quantitative Differentiation of Ac-Gly-Ala-Lys(Ac)-AMC Against Closest Analogs and Alternatives


Faster Trypsin Digestion Rate vs. Boc-Lys(Ac)-AMC Reduces Assay Cost

In a direct head‑to‑head comparison of fluorogenic HDAC substrates, the tripeptidic Ac‑Gly‑Ala‑Lys(Ac)‑MCA (MCA = AMC) was shown to be digested by trypsin significantly faster than the widely used mono‑amino acid substrate Boc‑Lys(Ac)‑MCA [1]. This kinetic advantage translates into a substantially lower trypsin concentration requirement in the coupled assay [1].

HDAC Assay Development High-Throughput Screening Fluorogenic Substrates

Broad Isozyme Coverage with Experimentally Validated Kinetic Constants (kcat and kcat/Km) for Six Recombinant Human HDACs

The kinetic parameters of Ac‑Gly‑Ala‑Lys(Ac)‑AMC have been rigorously determined for six isolated, recombinant human HDAC isozymes (HDAC1, 2, 3, 6, 8, and 10) using a continuous protease‑coupled assay [1]. The reported values provide a quantitative baseline for inhibitor profiling across both class I and class IIb enzymes [1].

Enzyme Kinetics HDAC Isoform Selectivity Fluorogenic Substrate Characterization

Slight Deacetylation Preference for Boc‑Lys(Ac)‑MCA Over Ac‑Gly‑Ala‑Lys(Ac)‑MCA with Rat Liver HDAC

A comparative study using rat liver HDAC (a mixture of multiple class I/II isoforms) demonstrated that Boc‑Lys(Ac)‑MCA is a slightly more favorable substrate for the deacetylation step than the tripeptidic Ac‑Gly‑Ala‑Lys(Ac)‑MCA [1]. However, the tripeptidic substrate compensates for this marginal deficit with its markedly faster trypsin‑coupled readout [1].

HDAC Substrate Specificity Deacetylation Kinetics Fluorogenic Assay Optimization

Defined pH Optimum and Bell‑Shaped pH Profiles for Optimized Assay Conditions

Comprehensive pH‑rate profiling of Ac‑Gly‑Ala‑Lys(Ac)‑AMC with six human HDAC isozymes revealed bell‑shaped pH dependencies for both kcat and kcat/Km, with a consistent pH optimum at approximately pH 8.0 across all isozymes tested [1]. This uniform behavior simplifies assay buffer selection and enables robust, reproducible measurements across multiple HDAC isoforms.

Enzyme Assay Optimization HDAC Activity pH Dependence Fluorogenic Substrate Performance

Recommended Application Scenarios for Ac-Gly-Ala-Lys(Ac)-AMC Based on Quantitative Evidence


High-Throughput Screening of HDAC Inhibitors in Drug Discovery

Ac‑Gly‑Ala‑Lys(Ac)‑AMC is ideally suited for 96‑, 384‑, and 1536‑well format screening campaigns where reagent cost and throughput are critical. The substrate's significantly faster trypsin digestion rate (relative to Boc‑Lys(Ac)‑AMC) lowers the required trypsin concentration, reducing per‑assay cost and minimizing potential trypsin inhibitor interference [1]. Additionally, the bell‑shaped pH profiles with a common pH 8.0 optimum across HDACs 1, 2, 3, 6, 8, and 10 simplify buffer preparation and enable parallel screening against multiple isoforms using identical assay conditions [2].

Kinetic Profiling of Recombinant Class I and Class IIb HDAC Isozymes

For laboratories requiring quantitative kinetic parameters (kcat, Km, kcat/Km) of individual HDAC isoforms, Ac‑Gly‑Ala‑Lys(Ac)‑AMC provides a pre‑validated substrate system. The published kinetic constants for HDAC1, 2, 3, 6, 8, and 10 offer a benchmark dataset that can be used to verify enzyme activity, compare inhibitor mechanisms (competitive, non‑competitive, slow‑binding), and standardize inter‑laboratory results [2]. The substrate's broad isozyme coverage eliminates the need to procure and characterize separate substrates for each isoform.

Cellular HDAC Activity Assays with Permeabilized or Lysate Systems

In semi‑intact cellular assays or whole‑cell lysate measurements, Ac‑Gly‑Ala‑Lys(Ac)‑AMC can be employed to quantify total class I/IIb HDAC activity. The substrate's selectivity for HDACs 1, 2, 3, 8 (class I) and 6, 10 (class IIb) allows researchers to assess the pharmacodynamic impact of HDAC inhibitors in cell‑based models without interference from class IIa (HDAC4/5/7/9) or class IV (HDAC11) enzymes . The rapid trypsin‑coupled AMC release ensures a strong fluorescence signal even at low enzyme concentrations, enhancing assay sensitivity in complex biological matrices.

Enzymatic Coupling Optimization and Trypsin Economy Studies

When developing or optimizing protease‑coupled fluorogenic assays, Ac‑Gly‑Ala‑Lys(Ac)‑AMC serves as a model tripeptidic substrate that demonstrates a favorable balance between deacetylation efficiency and trypsin digestibility. The documented trade‑off—slightly lower deacetylation rate but markedly faster trypsin digestion versus Boc‑Lys(Ac)‑MCA—provides a quantitative framework for designing cost‑effective, high‑sensitivity screening protocols [1]. This knowledge is directly transferable to other acyl‑lysine AMC substrates and helps laboratories minimize assay development time.

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